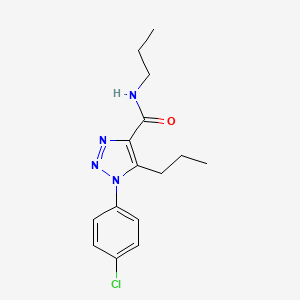
1-(4-chlorophenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
1-(4-chlorophenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H19ClN4O and its molecular weight is 306.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.1247389 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsive Activity
- Triazole derivatives, including compounds similar to 1-(4-chlorophenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide, have been identified to possess valuable pharmacological properties. Notably, they exhibit anticonvulsive activity and are potentially useful in treating epilepsy, as well as conditions of tension and agitation (Shelton, 1981).
Antimicrobial Properties
- A study on novel 1H-1,2,3-triazole-4-carboxamides revealed that these compounds, including variants of this compound, exhibited moderate to potent antibacterial effects against various bacterial strains, including Staphylococcus aureus, and also demonstrated activity against pathogenic yeast such as Candida albicans. Importantly, these compounds showed selective action with minimal impact on human keratinocyte viability (Pokhodylo et al., 2021).
Antifungal Activity
- Benzotriazole compounds containing a thioamide group, similar in structure to the triazole derivatives, were synthesized and evaluated for their biological activity. These compounds displayed a degree of antifungal activity, highlighting their potential in the development of new antifungal agents (Xu et al., 2006).
Antioxidant Properties
- The synthesis of new triazole derivatives, including 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoles, led to the discovery of compounds with notable antioxidant and antiradical activities. This suggests their potential use in the development of antioxidant agents (Bekircan et al., 2008).
Anticancer Activity
- In a study aimed at screening for anticancer activity, a compound from the 1H-1,2,3-triazole-4-carboxamide library was synthesized. The structural analysis of this compound revealed interactions that could be significant in the development of new anticancer drugs (Pokhodylo et al., 2021).
Tuberculosis Treatment
- The development of pyrazolo[4,3-c]pyridine carboxamides using 1H-1,2,3-triazole derivatives showed potential in treating tuberculosis. The compounds exhibited inhibitory activity against Mycobacterium tuberculosis, with some analogues demonstrating significant efficacy and low cytotoxicity, indicating their potential as antitubercular agents (Amaroju et al., 2017).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N,5-dipropyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-3-5-13-14(15(21)17-10-4-2)18-19-20(13)12-8-6-11(16)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKRWYVDNNSULX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


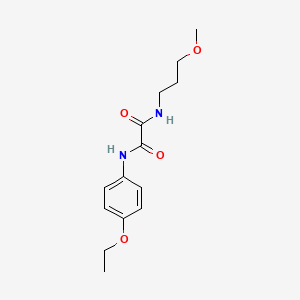
![3-(4-chlorophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4702756.png)
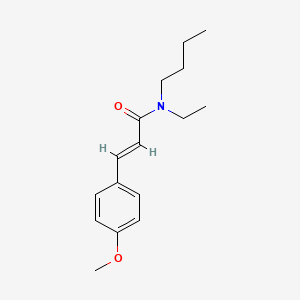
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B4702776.png)
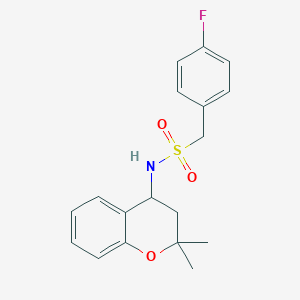
![2,4-dichlorobenzyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4702796.png)
![methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate](/img/structure/B4702803.png)
![N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4702807.png)
![methyl 6-{[(4-bromo-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4702819.png)
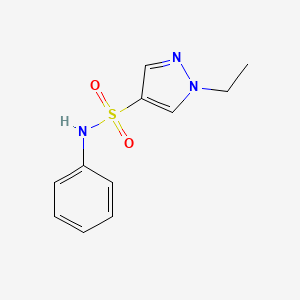
![2-({5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4702836.png)
![4-[(3-{[(2-furylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4702850.png)
![2-{4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4702851.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4702853.png)
